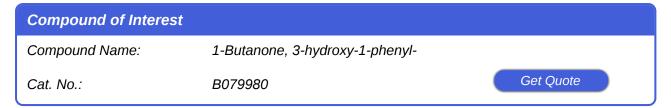


An In-depth Technical Guide to 1-Butanone, 3hydroxy-1-phenyl-

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on **1-Butanone**, **3-hydroxy-1-phenyl-**, also known as β -hydroxybutyrophenone. The document covers the historical context of its chemical class, its physical and chemical properties, detailed synthesis methodologies, and a review of its known biological activities. While the compound itself has a limited history of dedicated study, this guide consolidates the existing data and presents it in a format accessible to researchers in chemistry and drug development. Particular emphasis is placed on its synthesis via classical organic reactions and biotechnological methods. The limited research into its biological effects is noted, with activities of structurally related compounds presented to provide context for potential future investigation.

Introduction and History

1-Butanone, 3-hydroxy-1-phenyl- (CAS No. 13505-39-0) is a β -hydroxy ketone. This class of compounds is characterized by a hydroxyl group on the carbon atom beta to a carbonyl group. β -hydroxy ketones are versatile intermediates in organic synthesis, serving as precursors to α,β -unsaturated ketones and 1,3-diols, which are important structural motifs in many natural products and pharmaceuticals.

The synthesis of β -hydroxy ketones has a long history, with the aldol reaction, discovered in the 19th century, being the most fundamental method for their preparation. The specific history of



1-Butanone, 3-hydroxy-1-phenyl- is not well-documented in dedicated historical reviews. However, the synthesis of related compounds was being explored in the mid-20th century. For instance, the work of G. F. Hennion and B. R. Fleck in 1955 in the Journal of the American Chemical Society contributed to the understanding of reactions that produce similar structures.

The primary modern interest in **1-Butanone**, **3-hydroxy-1-phenyl-** appears to be as a chiral building block in asymmetric synthesis. The ability to introduce a hydroxyl group and a ketone in a specific stereochemical arrangement makes it a valuable synthon.

Chemical and Physical Properties

The fundamental properties of **1-Butanone**, **3-hydroxy-1-phenyl-** have been computationally predicted and are available in public databases such as PubChem. These properties are crucial for its handling, characterization, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C10H12O2	PubChem
Molecular Weight	164.20 g/mol	PubChem
IUPAC Name	3-hydroxy-1-phenylbutan-1- one	PubChem
CAS Number	13505-39-0	PubChem
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	37.3 Ų	PubChem
Monoisotopic Mass	164.083729621 Da	PubChem

Synthesis of 1-Butanone, 3-hydroxy-1-phenyl-



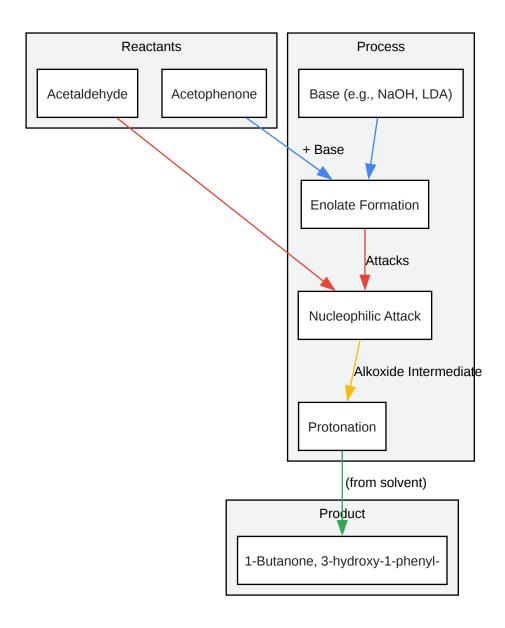
The synthesis of **1-Butanone**, **3-hydroxy-1-phenyl-** can be achieved through several routes, with the most common being the aldol condensation. Asymmetric synthesis to obtain specific enantiomers has also been explored, notably using biocatalysis.

Chemical Synthesis: Aldol Condensation

The most direct chemical synthesis of **1-Butanone**, **3-hydroxy-1-phenyl-** is the crossed aldol condensation between acetophenone and acetaldehyde. In this reaction, the enolate of acetophenone, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde.

To favor the crossed product and minimize self-condensation of acetaldehyde, the reaction is typically run under conditions where the concentration of acetaldehyde is kept low, or by using a non-enolizable aldehyde. However, in this case, acetaldehyde is the electrophile. Careful control of reaction conditions such as temperature and the choice of base is crucial to maximize the yield of the desired β -hydroxy ketone and prevent subsequent dehydration to the α,β -unsaturated ketone.





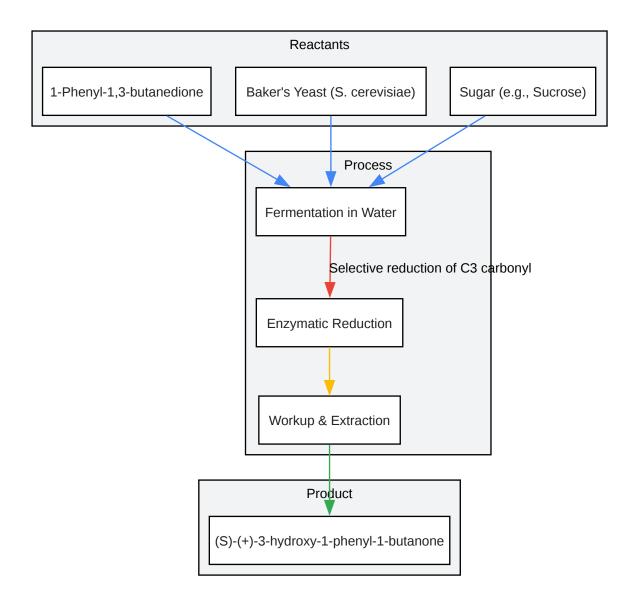
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Caption: Aldol condensation workflow for the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-.

Biocatalytic Synthesis: Baker's Yeast Reduction

An enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone has been demonstrated using baker's yeast (Saccharomyces cerevisiae). This method involves the reduction of the diketone, 1-phenyl-1,3-butanedione. Baker's yeast provides a highly chemo- and enantio-selective reduction of the carbonyl group at the 3-position, yielding the (S)-enantiomer with high enantiomeric purity (>98%).[1] This biocatalytic approach is advantageous for producing optically active compounds, which are highly valuable in drug development.





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Caption: Workflow for the biocatalytic synthesis of (S)-3-hydroxy-1-phenyl-1-butanone.

Biological Activity

A thorough review of the scientific literature reveals a significant lack of studies on the specific biological or pharmacological activities of **1-Butanone**, **3-hydroxy-1-phenyl-**. The compound is not widely cited in the context of drug discovery or as a bioactive natural product.

However, the broader class of β -hydroxybutyrate compounds has known biological roles, primarily as ketone bodies that serve as an energy source for the brain and muscles.[2] These



compounds have been investigated for neuroprotective, anti-inflammatory, and anticonvulsant effects. [2] It is important to note that these activities are associated with β -hydroxybutyrate itself and not necessarily with the phenyl-substituted analogue.

Additionally, a study on a structurally related compound, 5-fluoro-2-hydroxy butyrophenone, demonstrated potent antifungal and herbicidal activities.[3] This suggests that the butyrophenone scaffold may be a starting point for the development of new agrochemicals. While intriguing, these findings cannot be directly extrapolated to **1-Butanone**, **3-hydroxy-1-phenyl-**.

The absence of dedicated research on the biological effects of **1-Butanone**, **3-hydroxy-1-phenyl-** represents a knowledge gap and a potential opportunity for future investigation, particularly given its utility as a chiral intermediate.

Experimental Protocols Representative Protocol for Aldol Condensation Synthesis

The following is a generalized experimental protocol for the synthesis of **1-Butanone**, **3-hydroxy-1-phenyl-** via a base-catalyzed aldol condensation. This protocol is representative and may require optimization for specific laboratory conditions.

Materials:

- Acetophenone
- Acetaldehyde
- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Brine



- · Anhydrous magnesium sulfate
- Hydrochloric acid (for neutralization)

Procedure:

- A solution of acetophenone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- A solution of sodium hydroxide in water is added dropwise to the cooled acetophenone solution with vigorous stirring.
- Acetaldehyde is then added dropwise to the reaction mixture, maintaining the temperature below 5 °C.
- The reaction is stirred in the ice bath for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature and stirred for an additional period.
- The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
- Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.
- The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel to afford pure **1**-**Butanone**, **3-hydroxy-1-phenyl-**.

Protocol for Enantiospecific Synthesis using Baker's Yeast

The following protocol is adapted from the literature for the synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[1]

Materials:



- 1-Phenyl-1,3-butanedione
- Baker's yeast (Saccharomyces cerevisiae)
- Sucrose
- Water
- Ethyl acetate (for extraction)
- Celite

Procedure:

- A suspension of baker's yeast and sucrose in water is prepared in a flask and allowed to ferment for a short period (e.g., 30 minutes) at room temperature with gentle agitation.
- 1-Phenyl-1,3-butanedione is added to the fermenting yeast suspension.
- The reaction mixture is incubated at room temperature with gentle shaking for an extended period (e.g., 24-48 hours), allowing for the enzymatic reduction to occur.
- The progress of the reaction is monitored by TLC.
- Once the reaction is complete, Celite is added to the mixture to aid in filtration.
- The mixture is filtered through a pad of Celite, and the filter cake is washed with water and ethyl acetate.
- The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
- The solvent is evaporated under reduced pressure to give the crude product.
- The crude product is purified by column chromatography to yield enantiomerically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

Conclusion



1-Butanone, 3-hydroxy-1-phenyl- is a β -hydroxy ketone with significant potential as a chiral building block in organic synthesis. Its preparation can be achieved through established chemical methods like the aldol condensation and, more specifically for its chiral form, through biocatalytic reduction using baker's yeast. While the physical and chemical properties of this compound are reasonably well-defined, there is a notable lack of research into its biological activities. The known bioactivities of related compounds, such as β -hydroxybutyrate and fluorinated butyrophenones, suggest that this could be a fruitful area for future research. This technical guide serves as a foundational resource for chemists and drug development professionals interested in the synthesis and potential applications of this versatile molecule.

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